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Compound of Interest

Compound Name:
Tert-butyl 4-(2-aminoethyl)-1H-

imidazole-1-carboxylate

Cat. No.: B574576 Get Quote

Histamine is a pivotal biogenic amine, acting as a neurotransmitter and a key mediator in local

immune responses, gastric acid secretion, and allergic reactions.[1][2][3] Its biological ubiquity

and potent activity make it a foundational structure in the development of therapeutics targeting

histamine receptors. However, the very reactivity that makes histamine biologically crucial—

specifically its primary aliphatic amine and the nucleophilic imidazole ring—presents a

significant challenge in synthetic chemistry.

To achieve selective chemical modifications at other positions of the histamine molecule or to

incorporate it into larger structures like peptides, transiently masking its reactive sites is

essential. This is accomplished through the use of "protecting groups." The tert-butoxycarbonyl

(Boc) group is one of the most widely employed amine protecting groups in modern organic

synthesis due to its ease of installation, general stability to a wide range of reaction conditions

(especially basic and nucleophilic), and straightforward removal under acidic conditions.[4][5][6]

[7][8]

This guide offers a comprehensive examination of the physicochemical properties of N-Boc-

histamine. It is designed for researchers, medicinal chemists, and drug development

professionals, providing not only core data but also the underlying scientific rationale for its

application, characterization, and handling. We will delve into its structural and physical

characteristics, solubility, spectroscopic signature, and the practicalities of its synthesis and

deprotection, equipping the modern scientist with the knowledge to leverage this critical

intermediate effectively.
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Core Physicochemical Characteristics
The introduction of the lipophilic tert-butoxycarbonyl group onto the histamine scaffold

fundamentally alters its physical properties. This transformation shifts the molecule from a

highly polar, hydrophilic biogenic amine to a more nonpolar, organic-soluble intermediate,

facilitating its use in a broader range of synthetic transformations.

Below is a summary of the key physicochemical data for N-Boc-histamine. It is important to

note that while some properties like molecular formula and weight are exact, others such as

boiling point and pKa are often computationally predicted for such intermediates and should be

treated as estimations.
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Property Value
Significance & Scientific
Insight

CAS Number 186700-06-1[9][10][11][12]

A unique numerical identifier

crucial for unambiguous

substance identification in

databases and procurement.

Chemical Structure
tert-butyl 4-(2-aminoethyl)-1H-

imidazole-1-carboxylate

The Boc group is attached to

one of the imidazole nitrogens,

leaving the primary ethylamine

group free.

Molecular Formula C₁₀H₁₇N₃O₂[9][10][12]
Defines the elemental

composition of the molecule.

Molecular Weight 211.26 g/mol [9][10][12]

Essential for all stoichiometric

calculations in synthesis and

for mass spectrometry

analysis.

Appearance White solid[9]

The physical state at standard

conditions, indicating a

crystalline or amorphous

powder.

Boiling Point
~334.9 °C (Predicted)[9][10]

[12]

High boiling point reflects the

polar imidazole and amine

functionalities. Not typically

distilled due to thermal lability.

Density
~1.14 g/cm³ (Predicted)[9][10]

[12]

Useful for estimations in

process scale-up, though less

critical for lab-scale research.

Predicted pKa ~9.08[10][12] This value corresponds to the

protonation of the primary

ethylamine group. The Boc

group on the imidazole ring is

an electron-withdrawing group,

which slightly lowers the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://wap.guidechem.com/dictionary/en/186700-06-1.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1216732.htm
https://clearsynth.com/product/n-boc-histamine
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1216732_EN.htm
https://wap.guidechem.com/dictionary/en/186700-06-1.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1216732.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1216732_EN.htm
https://wap.guidechem.com/dictionary/en/186700-06-1.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1216732.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1216732_EN.htm
https://wap.guidechem.com/dictionary/en/186700-06-1.html
https://wap.guidechem.com/dictionary/en/186700-06-1.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1216732.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1216732_EN.htm
https://wap.guidechem.com/dictionary/en/186700-06-1.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1216732.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1216732_EN.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB1216732.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1216732_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


basicity of the primary amine

compared to unprotected

histamine (pKa ~9.4).[2]

Predicted XLogP3 1.87[9][13]

The octanol-water partition

coefficient (LogP) indicates a

significant increase in

lipophilicity compared to

unprotected histamine (LogP ~

-0.7).[1] This is a direct

consequence of the bulky,

nonpolar Boc group and is

critical for predicting solubility

and membrane permeability.

[14]

Solubility Profile: From Aqueous to Organic Media
The transformation from histamine to N-Boc-histamine is most dramatically observed in its

solubility profile. Histamine base is freely soluble in water and alcohols but only sparingly

soluble in less polar organic solvents.[1][15] The addition of the Boc group inverts this

characteristic.

High Solubility: N-Boc-histamine exhibits good solubility in common organic solvents such as

dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). This is the

primary reason for its utility, as most organic reactions are performed in such non-aqueous

media.

Low Solubility: Its solubility in water is significantly reduced. While not completely insoluble, it

is far less soluble than its parent compound, reflecting its higher LogP value.

Variable Solubility: Solubility in alcohols like methanol and ethanol is generally good, as

these solvents can solvate both the polar amine/imidazole parts and the nonpolar Boc group.

Experimental Protocol: Determination of Solubility
(Shake-Flask Method)
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This standard method provides a reliable, quantitative measure of a compound's solubility in a

given solvent.

Objective: To determine the solubility of N-Boc-histamine in a chosen solvent (e.g., ethyl

acetate) at a specific temperature.

Materials:

N-Boc-histamine

Chosen solvent (analytical grade)

Scintillation vials or small flasks with screw caps

Analytical balance

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

Centrifuge

HPLC or UV-Vis spectrophotometer for quantification

Volumetric flasks and pipettes

Procedure:

Preparation: Add an excess amount of N-Boc-histamine to a vial (enough so that solid

remains after equilibration).

Solvent Addition: Accurately add a known volume of the solvent to the vial.

Equilibration: Tightly cap the vial and place it in the shaking incubator at the desired

temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure

equilibrium is reached.

Phase Separation: After equilibration, allow the vial to stand at the same temperature for

several hours to let the undissolved solid settle. For finer suspensions, centrifuge the sample

at a constant temperature.
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Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant,

ensuring no solid particles are transferred. Dilute this aliquot quantitatively with the same

solvent to a concentration that falls within the linear range of the analytical instrument.

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to

determine the concentration of N-Boc-histamine.

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution.

The result, expressed in units like mg/mL or mol/L, is the solubility of the compound in that

solvent at that temperature.

Spectroscopic Characterization: The Molecular
Fingerprint
Unambiguous characterization of N-Boc-histamine is critical to confirm its successful synthesis

and purity. Spectroscopic methods provide a detailed "fingerprint" of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: This is the most common technique for structural confirmation. The expected

signals for N-Boc-histamine (in CDCl₃) are:

~8.0-8.2 ppm (singlet, 1H): Proton on the C2 position of the imidazole ring.

~7.1-7.3 ppm (singlet, 1H): Proton on the C5 position of the imidazole ring.

~2.8-3.0 ppm (multiplets, 4H): The two CH₂ groups of the ethylamine side chain.

~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc

protector. This large, sharp singlet is a hallmark of a Boc-protected compound.

A broad singlet corresponding to the primary amine (NH₂) protons may also be visible,

though its chemical shift can vary with concentration and solvent.

¹³C NMR: Provides information on the carbon skeleton. Key expected signals include:

~148 ppm: The carbonyl carbon (C=O) of the Boc group.
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~140 ppm, ~135 ppm, ~115 ppm: Carbons of the imidazole ring.

~84 ppm: The quaternary carbon of the tert-butyl group.

~40 ppm and ~28 ppm: The ethyl side-chain carbons and the methyl carbons of the Boc

group, respectively.

Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

~1700-1725 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl)

stretch of the carbamate in the Boc group. This is a crucial diagnostic peak.[16]

~1500-1600 cm⁻¹: N-H bending and imidazole ring vibrations.[17][18]

Mass Spectrometry (MS)
Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the expected

molecular ion peak would be [M+H]⁺ at m/z 212.27.

Synthesis and Deprotection: A Practical Guide
The utility of N-Boc-histamine hinges on its efficient synthesis and clean removal. The causality

behind the choice of reagents is rooted in achieving high yield and selectivity.

Synthesis: Boc Protection of Histamine
The reaction involves the nucleophilic attack of a histamine nitrogen atom on the electrophilic

carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the

protonated amine intermediate.[4][5]

Reaction Scheme: Histamine + Boc₂O --(Base)--> N-Boc-Histamine

Diagram: Boc Protection Workflow
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Preparation Reaction Work-up & Purification

Dissolve Histamine
in Solvent (e.g., THF/Water)

Add Base
(e.g., Triethylamine)

Cool Solution
to 0 °C

Add Boc₂O
Dropwise

Warm to RT
& Stir

Concentrate
in vacuo

Extract with
Organic Solvent

Purify via
Column Chromatography

Click to download full resolution via product page

Caption: A typical experimental workflow for the synthesis of N-Boc-histamine.

Experimental Protocol: Synthesis of N-Boc-Histamine
Objective: To protect the imidazole nitrogen of histamine with a Boc group.

Materials:

Histamine dihydrochloride

Di-tert-butyl dicarbonate (Boc₂O)

Triethylamine (TEA) or Sodium hydroxide (NaOH)

Tetrahydrofuran (THF) and Water

Ethyl acetate and Brine

Anhydrous sodium sulfate

Silica gel for chromatography

Procedure:

Dissolution: Dissolve histamine dihydrochloride in a mixture of water and THF (e.g., 1:1

ratio).

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (approx. 2.2

equivalents to neutralize the HCl salts and deprotonate one nitrogen) dropwise.
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Boc₂O Addition: In a separate flask, dissolve Boc₂O (1.1 equivalents) in THF. Add this

solution dropwise to the histamine solution while maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature overnight.

Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dilute the

remaining aqueous solution with water and extract three times with ethyl acetate.

Washing: Combine the organic layers and wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate in vacuo to obtain the crude product.

Purification: Purify the crude material by flash column chromatography on silica gel to yield

pure N-Boc-histamine.

Deprotection: Releasing the Free Histamine
The Boc group is designed to be stable to bases but labile to acid. The mechanism involves

protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and

subsequent decarboxylation to release the free amine.[6][8]

// Nodes Boc_Amine [label="R-NH-Boc"]; Protonated [label="R-NH-Boc(H⁺)"]; Carbamic_Acid

[label="[R-NH-COOH]\nCarbamic Acid"]; Free_Amine [label="R-NH₂"]; tButyl_Cation [label="t-

Bu⁺"]; CO2 [label="CO₂"];

// Edges Boc_Amine -> Protonated [label="+ H⁺ (e.g., TFA)", fontcolor="#EA4335"]; Protonated

-> Carbamic_Acid [label="- t-Bu⁺", fontcolor="#34A853"]; Carbamic_Acid -> Free_Amine

[label="- CO₂", fontcolor="#FBBC05"]; Protonated -> tButyl_Cation [style=dashed,

arrowhead=none, color="#5F6368"]; Carbamic_Acid -> CO2 [style=dashed, arrowhead=none,

color="#5F6368"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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